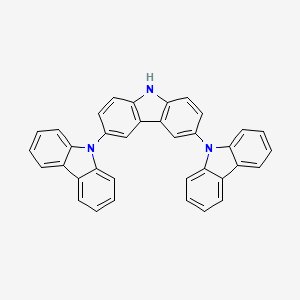

3,6-di(carbazol-9-yl)-9H-carbazole

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-di(carbazol-9-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H23N3/c1-5-13-33-25(9-1)26-10-2-6-14-34(26)38(33)23-17-19-31-29(21-23)30-22-24(18-20-32(30)37-31)39-35-15-7-3-11-27(35)28-12-4-8-16-36(28)39/h1-22,37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDZAJUZGODBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308657 | |

| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606129-90-2 | |

| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606129-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,3':6',9''-Tercarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Photophysical Properties of 3,6-di(carbazol-9-yl)-9H-carbazole in the Solid State

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-di(carbazol-9-yl)-9H-carbazole (TCz) is a prominent member of the carbazole-based material family, distinguished by its unique starburst molecular architecture. This guide provides a comprehensive exploration of the solid-state photophysical properties of TCz, delving into the intricate relationship between its molecular structure, crystalline packing, and its behavior upon photoexcitation. This document serves as a technical resource, offering not only a thorough review of TCz's synthesis and fundamental photophysical characteristics but also detailed experimental protocols for their characterization. The inherent properties of carbazole moieties, such as their high thermal and photochemical stability, and significant charge carrier mobility, make TCz and its derivatives highly promising for a range of optoelectronic applications.[1]

Introduction: The Significance of 3,6-di(carbazol-9-yl)-9H-carbazole

Carbazole and its derivatives have emerged as a critical class of nitrogen-containing heterocyclic compounds in materials science and medicinal chemistry.[2] Their rigid, planar structure and extensive π-conjugated system provide a robust molecular scaffold that is readily functionalized, allowing for the fine-tuning of their electronic and photophysical properties.[2][3] These characteristics have led to their widespread investigation for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as frameworks for "smart" materials.[1][4]

3,6-di(carbazol-9-yl)-9H-carbazole, a trimer of carbazole units, represents a particularly interesting molecular design. The central 9H-carbazole core is substituted at the 3 and 6 positions with two additional carbazole moieties linked through their nitrogen atoms. This "starburst" or dendritic structure has a profound impact on the material's properties in the solid state, influencing molecular packing and intermolecular interactions, which in turn govern its photophysical behavior. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored optical and electronic characteristics.

This guide will systematically unpack the synthesis, structural features, and photophysical properties of TCz in its solid form, providing both the theoretical underpinnings and the practical experimental methodologies for its study.

Synthesis and Structural Characterization

The synthesis of 3,6-disubstituted carbazole derivatives is a well-established area of organic chemistry, with several synthetic routes available.

Synthetic Pathway

A common and effective method for the synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole involves a double N-arylation reaction. This typically starts with a 3,6-dihalogenated carbazole, which is then coupled with two equivalents of carbazole in the presence of a suitable catalyst and base.

A general synthetic scheme is as follows:

Figure 1: A representative synthetic scheme for 3,6-di(carbazol-9-yl)-9H-carbazole.

Experimental Protocol: Synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole

This protocol is a generalized procedure based on established methods for similar carbazole derivatives.[5][6]

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

-

To a solution of carbazole (10 mmol) and silica (83.2 mmol) in dichloromethane (100 mL), add a solution of N-bromosuccinimide (22 mmol) in dichloromethane (50 mL) dropwise under a nitrogen atmosphere.[7]

-

Stir the reaction mixture at room temperature for 24 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the silica and evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography using a suitable eluent such as toluene to yield 3,6-dibromo-9H-carbazole as a white powder.[7]

Step 2: Synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole

-

In a flame-dried Schlenk tube under an argon atmosphere, combine 3,6-dibromo-9H-carbazole (1.0 eq.), carbazole (2.5 eq.), copper(I) iodide (1.1 eq.), and potassium carbonate (3.9 eq.) in N,N-dimethylformamide (DMF).[5]

-

Heat the reaction mixture at an elevated temperature (e.g., 160 °C) for a specified period (e.g., 17 hours).[5]

-

After cooling to room temperature, quench the reaction with an aqueous ammonia solution.[5]

-

Extract the product with an organic solvent such as ethyl acetate.[5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography to obtain 3,6-di(carbazol-9-yl)-9H-carbazole.

Crystal Structure and Molecular Packing

The solid-state properties of TCz are intrinsically linked to its crystal structure. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise arrangement of molecules in the crystalline lattice.

The molecular packing in the crystal lattice will be stabilized by a network of weak intermolecular interactions, such as C-H···π interactions.[10] The nature and extent of these interactions play a significant role in the electronic coupling between adjacent molecules and, consequently, the material's photophysical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of TCz suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol), vapor diffusion, or slow cooling of a solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[9]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[9]

Solid-State Photophysical Properties

The photophysical properties of a material describe its interaction with light, specifically the processes of absorption, emission, and the dynamics of the excited states. In the solid state, these properties are highly sensitive to the local environment of the molecule, including its conformation and intermolecular interactions.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states. For carbazole derivatives, the absorption spectra typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions within the aromatic system.

In the solid state, the absorption spectrum of TCz is expected to show a slight red-shift (bathochromic shift) compared to its solution spectrum. This is indicative of intermolecular interactions in the crystalline phase. The spectrum would likely display characteristic absorption peaks for the carbazole moiety, typically one around 300 nm and another at lower energy above 350 nm, corresponding to π-π* and n-π* transitions, respectively.[11]

Experimental Protocol: Solid-State UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a thin film of TCz on a quartz substrate using a suitable deposition technique such as spin-coating, drop-casting, or vacuum deposition.

-

Measurement: Record the absorption spectrum of the thin film using a dual-beam UV-Vis spectrophotometer. Use a blank quartz substrate as a reference.

-

Analysis: Identify the absorption maxima (λ_max) and analyze the shape of the absorption bands to understand the electronic transitions.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy probes the emission of light from a material after it has absorbed photons. For TCz, fluorescence is the expected dominant radiative decay pathway from the first singlet excited state (S₁) to the ground state (S₀).

The solid-state emission spectrum of TCz is anticipated to be in the violet-blue to blue region of the electromagnetic spectrum, a characteristic feature of many carbazole-based materials.[12] The emission wavelength and the shape of the emission band are influenced by the molecular packing and any potential excimer or exciplex formation in the solid state.

Experimental Protocol: Solid-State Photoluminescence Spectroscopy

-

Sample Preparation: Use the same thin film sample prepared for UV-Vis absorption spectroscopy.

-

Measurement: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at a wavelength where it exhibits strong absorption.

-

Analysis: Determine the emission maximum (λ_em) and the full width at half maximum (FWHM) of the emission band.

Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications in light-emitting devices.

The PLQY of TCz in the solid state is expected to be significant, as the twisted molecular structure should inhibit non-radiative decay pathways that are often prevalent in planar aromatic molecules due to aggregation-caused quenching (ACQ).

Experimental Protocol: Absolute Photoluminescence Quantum Yield Measurement

The absolute method using an integrating sphere is the most accurate for determining the PLQY of solid samples.

-

Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere.

-

Reference Measurement: First, record the spectrum of the excitation source with the empty integrating sphere.

-

Sample Measurement: Place the thin film sample inside the integrating sphere and record the spectrum, which will include both the scattered excitation light and the sample's emission.

-

Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons (the difference between the excitation peak with and without the sample).

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy measures the decay of the photoluminescence intensity over time after pulsed excitation. This provides information about the lifetime of the excited state (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime is a key parameter for understanding the dynamics of radiative and non-radiative decay processes.

Experimental Protocol: Time-Resolved Photoluminescence Spectroscopy

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond laser diode).

-

Measurement: Excite the thin film sample with the pulsed laser and measure the decay of the photoluminescence intensity over time.

-

Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F).

Structure-Property Relationships and Potential Applications

The photophysical properties of 3,6-di(carbazol-9-yl)-9H-carbazole in the solid state are a direct consequence of its molecular structure and intermolecular interactions.

Figure 2: The interplay between structure, interactions, and photophysical properties.

The starburst design of TCz, with its three-dimensional structure, is advantageous for achieving good amorphous film-forming properties, which are beneficial for device fabrication. The twisted conformation between the central and peripheral carbazole units effectively suppresses the detrimental effects of aggregation, leading to high solid-state luminescence efficiency.[13] These properties make 3,6-di(carbazol-9-yl)-9H-carbazole and its derivatives highly suitable as host materials in phosphorescent OLEDs, where they facilitate efficient energy transfer to guest phosphorescent emitters.[13] Furthermore, their excellent hole-transporting characteristics make them valuable components in the hole-transport layers of various optoelectronic devices.[14]

Conclusion

3,6-di(carbazol-9-yl)-9H-carbazole stands out as a material with significant potential in the field of organic electronics, primarily due to its favorable solid-state photophysical properties. This guide has provided a detailed overview of its synthesis, structural characteristics, and the key photophysical parameters that define its performance. The provided experimental protocols offer a practical framework for researchers to characterize this and similar materials. A thorough understanding of the interplay between molecular architecture and solid-state properties, as outlined in this document, is essential for the continued development of next-generation organic electronic and photonic devices.

References

-

Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. (n.d.). Retrieved from [Link]

-

9-Allyl-9H-carbazole-3,6-dicarbaldehyde. (n.d.). Retrieved from [Link]

-

9-Ethyl-3,6-diformyl-9H-carbazole. (n.d.). Retrieved from [Link]

- Matsubara, R., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Results in Chemistry, 5, 100871.

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). Molbank, 2024(1), M1782.

- Gruzdeva, M. S., et al. (2015). Synthesis and Photochemical Properties of 3,6-Di-tert-butyl-9H-carbazole Derivatives. Russian Journal of General Chemistry, 85(6), 1431–1438.

- Gruzdeva, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives.

-

(PDF) 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. (n.d.). Retrieved from [Link]

- Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. (n.d.).

-

(PDF) 3,6-Diiodo-9H-carbazole. (n.d.). Retrieved from [Link]

- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Co

- Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena.

- Organic compounds for solid state luminescence enhancement/aggregation induced emission: a theoretical perspective. (2023). RSC Publishing.

- Tsai, M. H., et al. (2007). 3-(9-carbazolyI)carbazoles and 3,6-Di(9-carbazolyl)carbazoles as effective host materials for efficient blue organic electrophosphorescence.

-

4,7-Di(9H-carbazol-9-yl)-[6][7][8]oxadiazolo[3,4-d]pyridazine. (2022). MDPI.

-

Electron–electron repulsion in carbazole oligomer-attached tris (2,4,6-trichlorophenyl) methyl radicals. (n.d.). Retrieved from [Link]

- Optical techniques for solid-state materials characterization. (2016).

- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)

-

Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. (n.d.). Retrieved from [Link]

-

Synthesis, crystal structure and photophysical property of 2-(9H-carbazol-9-yl)-3-(2-(2,4,5-tri-(9H-carbazol-9-yl)-3,6-dicyanophenoxy)phenoxy) dibenzo[b,e][5][7]dioxine-1,4-dicarbonitrile. (2018). ResearchGate.

- Progress and Perspective of Solid-State Organic Fluorophores for Biomedical Applications. (2021). Journal of the American Chemical Society.

- Chapter 1-1 The Structure and Properties of the Organic Solid St

- (a) UV-Vis (Ultraviolet-Visible) Spectrum of 3,6-di(9H-fluoren-2-yl) - (b) Fluorescence Spectrum of 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole. (n.d.).

- Highly Photostable and Fluorescent Microporous Solids Prepared via Solid-State Entrapment of Boron Dipyrromethene Dyes in a Nascent Metal–Organic Framework. (2018). Journal of the American Chemical Society.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine [mdpi.com]

- 4. Organic compounds for solid state luminescence enhancement/aggregation induced emission: a theoretical perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Allyl-9H-carbazole-3,6-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method [mdpi.com]

- 12. Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 14. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Carbazole Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of carbazole-based compounds, which are pivotal in the advancement of organic electronics and medicinal chemistry. Due to the unavailability of public crystallographic data for 3,6-di(carbazol-9-yl)-9H-carbazole, this guide will utilize the structurally analogous compound, 9-Allyl-9H-carbazole-3,6-dicarbaldehyde , as a case study to illustrate the entire workflow from crystal growth to the final structural analysis. This guide is designed to offer both a practical protocol and a deeper understanding of the crystallographic principles that underpin the determination of molecular structures, their intermolecular interactions, and the relationship between structure and material properties.

Introduction: The Significance of Carbazole Scaffolds

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines.[1][2] Their inherent properties, such as high thermal stability, excellent charge transport capabilities, and tunable photophysical characteristics, make them prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[3][4] In the realm of drug development, the carbazole nucleus is a key pharmacophore in a number of biologically active compounds.

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding and predicting the macroscopic properties of a material. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level architecture.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the nature of intermolecular interactions, all of which dictate the material's performance and behavior.

While the specific single-crystal X-ray diffraction data for 3,6-di(carbazol-9-yl)-9H-carbazole is not publicly available, this guide will use the well-characterized structure of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde to provide a detailed, practical, and scientifically rigorous exploration of the SCXRD technique as applied to this important class of molecules.[6]

The Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that will yield an accurate and reliable molecular structure.

Sources

Excited State Dynamics of 3,6-di(carbazol-9-yl)-9H-carbazole Derivatives: Mechanisms, Molecular Engineering, and TADF Applications

Executive Summary

The development of third-generation organic light-emitting diodes (OLEDs) relies heavily on harvesting non-emissive triplet excitons. Among the most successful structural motifs driving this field is 3,6-di(carbazol-9-yl)-9H-carbazole (commonly referred to as tricarbazole or tCz ). As a bulky, rigid, and highly electron-rich donor, the tCz unit fundamentally alters the excited state dynamics of Thermally Activated Delayed Fluorescence (TADF) emitters. This whitepaper provides an in-depth technical analysis of how tCz derivatives manipulate spin-orbit coupling, outlines field-proven experimental workflows for kinetic characterization, and highlights cutting-edge molecular engineering strategies.

Structural and Electronic Foundations of the tCz Motif

The photophysical superiority of the tCz motif stems from a precise combination of electronic topology and steric bulk:

-

Triplet Energy Preservation via 3,6-Linkage: Unlike 2,7-linked carbazole derivatives which exhibit extended π -conjugation, the 3,6-linkage restricts the delocalization of the triplet exciton. This structural rigidity restricts molecular deformations in the excited state, suppressing non-radiative energy dissipation and maintaining a high triplet energy ( ET>2.9 eV), which is an absolute prerequisite for blue and green TADF emitters[1].

-

Steric Encapsulation (Dendronization): The sheer steric volume of the peripheral carbazole units acts as a physical shield. This "dendronization" encapsulates the central emission core, preventing intermolecular π−π stacking. Consequently, tCz derivatives effectively suppress Aggregation-Caused Quenching (ACQ) and triplet-polaron annihilation in solid-state films, enabling highly efficient non-doped solution-processed OLEDs[2][3].

Excited State Dynamics: The Interplay of 1CT, 3CT, and 3LE States

The core mechanism of TADF is Reverse Intersystem Crossing (RISC), an endothermic process where triplet excitons ( T1 ) are upconverted to the singlet manifold ( S1 ).

The Causality of Enhanced Spin-Orbit Coupling (SOC): To achieve a small singlet-triplet energy gap ( ΔEST ), TADF molecules employ highly twisted Donor-Acceptor (D-A) architectures. This results in S1 and T1 states that both possess pure Charge Transfer (CT) character. However, according to El-Sayed’s rule, a direct spin-flip between states of identical orbital parentage ( 1CT→3CT ) is quantum mechanically forbidden, resulting in a near-zero SOC matrix element ( ⟨S1∣H^SO∣T1⟩ )[4][5].

The tCz unit solves this fundamental bottleneck. The tricarbazole moiety introduces a high-energy Local Excited triplet state ( 3LEtCz ). Through precise molecular engineering, this 3LE state is tuned to be nearly degenerate with the lowest-lying 3CT state. The energetic proximity allows for strong vibronic coupling between the 3CT and 3LEtCz states. This state-mixing drastically enhances the SOC between the S1 ( 1CT ) and the mixed T1 state, accelerating the kRISC rate by orders of magnitude (often exceeding 106 s−1 )[5][6].

Jablonski diagram illustrating the tCz-mediated vibronic coupling and enhanced RISC pathway.

Experimental Workflows for Characterizing Excited State Kinetics

As an application scientist, establishing a self-validating analytical pipeline is critical to ensure that observed delayed emission is genuinely monomolecular TADF rather than bimolecular artifacts.

Step-by-Step Protocol

-

Steady-State Solvatochromism: Measure UV-Vis absorption and Photoluminescence (PL) in solvents of varying polarity (e.g., toluene, THF, dichloromethane). A strong positive solvatochromic shift in the PL spectrum confirms the highly polar 1CT nature of the S1 state.

-

Time-Resolved Photoluminescence (TRPL): Utilize Time-Correlated Single Photon Counting (TCSPC) or a streak camera on doped thin films (e.g., 5 wt% in mCBP). Fit the decay curve to a bi-exponential function to extract the nanosecond prompt fluorescence lifetime ( τp ) and the microsecond delayed fluorescence lifetime ( τd )[7].

-

Temperature-Dependent TRPL (77 K to 300 K): Measure the delayed fluorescence across a temperature gradient. At 77 K, thermal energy is insufficient for RISC, and phosphorescence emerges. The energy difference between the fluorescence onset (300 K) and phosphorescence onset (77 K) yields the empirical ΔEST . The Arrhenius plot of the delayed component confirms the activation energy[7].

-

Self-Validating Power-Dependence Check: To definitively rule out Triplet-Triplet Annihilation (TTA), plot the integrated delayed emission intensity against the excitation laser power. A linear relationship (slope ≈

confirms a monomolecular RISC process (TADF). A quadratic relationship (slope ≈

indicates bimolecular TTA[6].

Self-validating experimental workflow for characterizing TADF kinetics and ruling out TTA.

Quantitative Photophysical Data of tCz Derivatives

The integration of the tCz motif yields exceptional kinetic parameters. Below is a comparative summary of state-of-the-art tCz-based emitters:

| Emitter Architecture | Host Matrix / State | λem (nm) | ΔEST (eV) | kRISC ( s−1 ) | EQEmax (%) | Ref |

| DCz-DPS-TCz (Asymmetric Dendrimer) | Non-doped film | ~498 | ~0.03 | 2.6×106 | 24.0 | [6] |

| TCz-BN1 (tCz-decorated MR-TADF) | mCBP (2 wt%) | ~520 | 0.05 | 4.67×105 | N/A | [7] |

| 4TCzBNCN (Hybrid MR-TADF) | PhCzBCz (5 wt%) | ~520 | N/A | Accelerated | >26.8 | [8] |

| BPy-p3C (AIEE active emitter) | Aggregated (THF/Water) | ~497 | N/A | N/A | N/A | [9] |

Advanced Molecular Engineering: MR-TADF Sensitization

While conventional D-A TADF molecules achieve near 100% internal quantum efficiency, their broad emission spectra limit color purity. Multi-Resonance (MR) TADF emitters (e.g., Boron/Nitrogen-doped polycyclic aromatic hydrocarbons) solve this by providing ultra-narrow emission. However, rigid MR-TADF cores suffer from severely slow kRISC rates ( 103−104 s−1 ) due to poor SOC, leading to massive efficiency roll-off at high luminance[10].

The Hybrid Solution: Recent breakthroughs utilize the tCz moiety to decorate MR-TADF frameworks. By attaching a twisted tCz-based TADF sensitizer moiety to the periphery of an MR core (e.g., the 4TCzBNCN molecule), researchers have created a synergistic architecture. The tCz unit acts as a localized "spin-flip engine," accelerating kRISC through enhanced vibronic coupling, while the rigid MR core preserves the narrow Full-Width at Half-Maximum (FWHM). Furthermore, the steric bulk of the tCz units prevents the planar MR cores from undergoing π−π stacking, thereby suppressing ACQ and enabling devices with EQEmax exceeding 26.8%[8]. Similarly, asymmetric dendronization (as seen in DCz-DPS-TCz ) eliminates degenerate excited states, ensuring a solely thermal equilibrium route for ultra-fast RISC processes[6].

Conclusion

The 3,6-di(carbazol-9-yl)-9H-carbazole (tCz) derivative is far more than a simple electron donor; it is a sophisticated photophysical tool for managing excited state dynamics. By simultaneously providing steric encapsulation to prevent quenching, maintaining high triplet energies, and introducing crucial 3LE states to bypass El-Sayed's forbidden transitions, tCz enables the rational design of ultra-efficient TADF emitters. As the industry moves toward hyperfluorescence and narrow-band MR-TADF technologies, the tCz motif will remain a foundational building block for next-generation optoelectronics.

References

-

Regulating the Nature of Triplet Excited States of Thermally Activated Delayed Fluorescence Emitters Accounts of Chemical Research - ACS Publications[Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications RSC Publishing[Link]

-

Achieving 20% External Quantum Efficiency for Fully Solution-Processed Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Dendrimers with Flexible Chains ACS Publications[Link]

-

Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation PMC / Beilstein Journal of Organic Chemistry[Link]

-

Asymmetrical-Dendronized TADF Emitters for Efficient Non-doped Solution-Processed OLEDs by Eliminating Degenerate Excited States Angewandte Chemie[Link]

-

A TADF sensitizer moiety decorated MR emitter for enhancing spin-flip and anti-ACQ RSC Publishing[Link]

-

Changing the Nature of the Chelating Ligand of Tetracoordinate Boron-Containing PAH Multi-resonant Thermally Activated Delayed Semantic Scholar[Link]

-

Ternary Wrapped Nitrogen/Carbonyl Multiresonance TADF Emitters with Quenching-Resistant Abilities ACS Materials Letters[Link]

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

3,6-di(carbazol-9-yl)-9H-carbazole as host material for TADF OLEDs

Advanced Application Note: 3,6-di(carbazol-9-yl)-9H-carbazole (TrCz) as a High-Triplet Host Matrix for TADF OLEDs

Executive Summary & Mechanistic Rationale

Thermally Activated Delayed Fluorescence (TADF) represents the vanguard of high-efficiency, noble-metal-free Organic Light-Emitting Diodes (OLEDs). The performance of a TADF device relies fundamentally on the host matrix, which must prevent exciton quenching while facilitating balanced charge transport. 3,6-di(carbazol-9-yl)-9H-carbazole (commonly referred to as TrCz, tCz, or TCCz) has emerged as a premier bipolar host material[1].

Causality of Material Selection: TrCz features a rigid tricarbazole core. The meta-linkage (3,6-positions) disrupts extensive π -conjugation across the entire molecule, which strategically maintains a high triplet energy ( ET≈2.95 eV) sufficient to confine excitons on deep-blue and green TADF emitters[2]. If the triplet energy of the host were lower than that of the guest, reverse energy transfer (guest-to-host) would occur, leading to non-radiative decay and severe efficiency roll-off. Furthermore, the inherent electron-donating nature of the carbazole units provides excellent hole mobility, while the bulky steric hindrance suppresses intermolecular aggregation and triplet-triplet annihilation (TTA)[3].

Photophysical and Electronic Profile

To engineer a self-validating OLED stack, the energy levels of TrCz must be precisely aligned with adjacent transport layers and the TADF dopant.

Table 1: Photophysical and Electronic Properties of TrCz

| Property | Typical Value | Implication for OLED Design |

| HOMO | ~ -5.8 eV | Facilitates hole injection from standard HTLs (e.g., TAPC, mCP). |

| LUMO | ~ -2.2 eV | Requires an ETL with a deep LUMO (e.g., TPBi) for efficient electron injection. |

| Triplet Energy ( ET ) | ~ 2.95 eV | Enables rigorous exciton confinement for green and deep-blue TADF emitters. |

| Glass Transition ( Tg ) | > 120 °C | Ensures morphological stability of the amorphous film under high-density Joule heating. |

Exciton Dynamics and Energy Transfer Pathway

In a TrCz-hosted TADF Emissive Layer (EML), charge recombination occurs primarily on the host or directly on the dopant depending on the HOMO/LUMO offsets. The critical mechanism is the transfer of both singlet and triplet excitons from TrCz to the TADF emitter, followed by Reverse Intersystem Crossing (RISC) within the emitter.

Energy transfer dynamics from TrCz host to TADF guest, highlighting RISC and exciton confinement.

Experimental Protocol 1: Synthesis and Electronic-Grade Purification of TrCz

Expertise Insight: Commercial TrCz often contains trace halogenated impurities from the synthesis precursors. In OLEDs, even parts-per-million (ppm) levels of bromine act as deep trap states, quenching excitons and accelerating device degradation. This protocol includes a mandatory sublimation step to ensure electronic-grade purity.

Step-by-Step Workflow:

-

Ullmann Coupling: In a meticulously dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (1.0 eq), carbazole (2.5 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K2CO3 (4.0 eq).

-

Reaction: Suspend the mixture in anhydrous DMF. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen (crucial to prevent oxidative side-reactions). Heat to 150 °C under an argon atmosphere for 24 hours.

-

Workup & Extraction: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Primary Purification: Purify the crude product via silica gel column chromatography using a hexane/DCM gradient. Validation: TLC should show a single spot ( Rf≈0.4 in 2:1 Hexane:DCM).

-

Electronic-Grade Sublimation (Critical): Subject the chromatographed powder to temperature-gradient vacuum sublimation ( <10−5 Torr) at ~240–260 °C. Causality: Sublimation separates the target molecule from non-volatile polymeric byproducts and trace catalytic metals, yielding highly crystalline, trap-free TrCz.

Experimental Protocol 2: Fabrication of TrCz-Hosted TADF OLEDs

Expertise Insight: The doping concentration of the TADF emitter in the TrCz host strictly dictates the efficiency roll-off. A concentration of 5–10 wt% is optimal; lower concentrations lead to incomplete energy transfer, while higher concentrations induce aggregation-caused quenching (ACQ)[1].

Step-by-step vacuum deposition workflow for a TrCz-hosted TADF OLED stack.

Step-by-Step Workflow:

-

Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N2 gas.

-

Surface Activation: Treat the ITO surface with UV-Ozone for 15 minutes. Causality: This removes residual organic contaminants and increases the work function of ITO, reducing the hole-injection barrier.

-

Vacuum Chamber Transfer: Load substrates into a thermal evaporator. Pump down to a base pressure of ≤2×10−6 Torr. High vacuum is non-negotiable to prevent moisture/oxygen inclusion in the organic layers[4].

-

Hole Injection & Transport Layers:

-

Deposition of HAT-CN (10 nm) at 0.5 Å/s (HIL).

-

Deposition of TAPC or NPB (40 nm) at 1.0 Å/s (HTL).

-

-

Emissive Layer (EML) Co-evaporation:

-

Co-evaporate TrCz (Host) and the TADF emitter (e.g., 4CzIPN).

-

Self-Validating Control: Use dual Quartz Crystal Microbalances (QCM). Set the TrCz deposition rate to 1.0 Å/s and the TADF emitter rate to 0.08 Å/s to achieve an exact 8 wt% doping ratio. Total EML thickness: 20 nm.

-

-

Electron Transport & Injection:

-

Deposition of TPBi (40 nm) at 1.0 Å/s (ETL). Causality: TPBi has a deep HOMO (~6.2 eV) which effectively blocks holes from escaping the EML, confining recombination within the TrCz matrix.

-

Deposition of LiF (1 nm) at 0.1 Å/s (EIL).

-

-

Cathode Metallization: Deposit Aluminum (100 nm) at 2.0 Å/s.

-

Encapsulation: Transfer the device directly into an inert glovebox ( O2,H2O<0.1 ppm) and encapsulate using a UV-curable epoxy and a glass lid with a getter.

Data Presentation: Diagnostic Troubleshooting

Table 2: Diagnostic Troubleshooting for TrCz-Hosted Devices

| Symptom | Mechanistic Cause | Protocol Adjustment |

| High Turn-on Voltage (>4.0 V) | Large hole-injection barrier at the HTL/EML interface. | Insert an intermediate HTL (e.g., mCP) to create a stepped HOMO alignment. |

| Severe Efficiency Roll-off | Triplet-Triplet Annihilation (TTA) due to exciton leakage. | Increase ETL thickness or use an ETL with a deeper HOMO (e.g., TPBi) for hole blocking. |

| Broadened Emission Spectrum | Excimer formation due to host-guest aggregation. | Reduce TADF dopant concentration in the TrCz matrix (target 5-8 wt%). |

References

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Hole-Transporting Side-Chain Polymer Bearing a Thermally Crosslinkable Bicyclo[4.2.0]octa-1,3,5-trien-3-yl Group for High-Performing Thermally Activated Delayed Fluorescence OLED Source: ACS Applied Materials & Interfaces URL:[Link][2]

-

Structures of some polymers previously used in blends as hosts... Source: ResearchGate URL:[Link][3]

-

Chemical Stabilities of the Lowest Triplet State in Aryl Sulfones and Aryl Phosphine Oxides Relevant to OLED Applications Source: Chemistry of Materials (ACS Publications) URL:[Link][4]

Sources

Application Note: Fabrication of High-Performance Hole Transport Layers using 3,6-di(carbazol-9-yl)-9H-carbazole

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Application Areas: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Photodetectors

Introduction & Mechanistic Insights

The development of efficient, stable, and cost-effective Hole Transport Layers (HTLs) is a critical bottleneck in advancing next-generation optoelectronics. 3,6-di(carbazol-9-yl)-9H-carbazole (commonly referred to as the tricarbazole core, TCCz, or TCBZ-36) has emerged as a superior alternative to conventional materials like Spiro-OMeTAD and NPB[1, 3].

As a Senior Application Scientist, it is crucial to understand why this specific molecule performs exceptionally well. The causality lies in its positional isomerism and molecular geometry:

-

High Triplet Energy via 3,6-Linkage: Unlike 2,7-linked carbazole derivatives which feature extended π -conjugation, the 3,6-linkage disrupts extensive electron delocalization. This structural restriction results in a remarkably high triplet energy ( T1≈2.9 eV), which is essential for confining excitons within the emissive layer of phosphorescent OLEDs and preventing reverse energy transfer [2].

-

Deep HOMO Level: The electron-rich carbazole units generate a Highest Occupied Molecular Orbital (HOMO) of approximately -5.4 eV. This aligns perfectly with the valence bands of standard perovskite active layers (e.g., FAPbI 3 ), facilitating barrier-free hole extraction while simultaneously blocking electron leakage from the active layer [1].

-

Thermal and Morphological Stability: The rigid, star-shaped geometry of the tricarbazole core significantly elevates the glass transition temperature ( Tg>150∘C ). This prevents Joule-heating-induced morphological degradation (crystallization) during long-term device operation [3].

Physicochemical Properties

The fundamental parameters of 3,6-di(carbazol-9-yl)-9H-carbazole dictate its processing conditions and device architecture integration.

| Property | Value | Implication for Device Engineering |

| Molecular Weight | 497.59 g/mol | Suitable for both vacuum thermal evaporation and solution processing. |

| HOMO Level | -5.40 eV | Excellent energy alignment for hole extraction from perovskites [1]. |

| LUMO Level | -2.00 eV | High LUMO acts as a robust electron-blocking layer (EBL). |

| Triplet Energy ( T1 ) | 2.90 eV | Prevents exciton quenching in blue/green phosphorescent OLEDs [2]. |

| Hole Mobility ( μh ) | ∼7.4×10−4 cm2V−1s−1 | Ensures efficient charge transport without space-charge buildup [3]. |

| Glass Transition ( Tg ) | > 150 °C | High thermal stability; resists morphological changes under stress. |

Device Energy Level Alignment

To conceptualize the thermodynamic driving forces within the device, the following diagram illustrates the energy level alignment when 3,6-di(carbazol-9-yl)-9H-carbazole is utilized as an HTL in a standard p-i-n architecture.

Caption: Energy level alignment and charge transport mechanism in a TCCz-based optoelectronic device.

Experimental Protocols

Protocol A: Vacuum Thermal Evaporation (VTE) for OLEDs

Because 3,6-di(carbazol-9-yl)-9H-carbazole possesses high thermal stability, it can be sublimated without decomposition, making it ideal for vacuum-deposited OLEDs.

-

Substrate Preparation: Clean Indium Tin Oxide (ITO) substrates sequentially in ultrasonic baths of Deionized Water, Acetone, and Isopropanol for 15 minutes each. Dry with N 2 gas.

-

Surface Activation: Subject the ITO to UV-Ozone treatment for 15 minutes. Causality: This removes residual organic contaminants and increases the ITO work function from ~4.5 eV to ~4.7 eV, reducing the hole injection barrier.

-

Crucible Loading: Load 50 mg of the tricarbazole powder into a quartz or alumina crucible within the vacuum chamber.

-

Pump Down: Evacuate the chamber to a base pressure of ≤5×10−6 Torr.

-

Deposition: Heat the crucible slowly. Maintain a deposition rate of 1.0 - 1.5 Å/s . Causality: Faster rates can induce microcrystalline domain formation, which acts as charge traps. A slow, steady rate ensures a completely amorphous, pinhole-free film.

-

Thickness Control: Deposit exactly 30 nm of the HTL, monitored via a Quartz Crystal Microbalance (QCM).

Protocol B: Solution Processing for Perovskite Solar Cells (PSCs)

For PSCs, solution processing is preferred to reduce manufacturing costs. The tricarbazole core requires specific solvent engineering due to its rigid aromatic structure.

-

Solvent Selection: Weigh 15 mg of 3,6-di(carbazol-9-yl)-9H-carbazole. Dissolve in 1 mL of anhydrous Chlorobenzene (CB) . Causality: Aliphatic solvents fail to disrupt the strong π−π stacking of the carbazole rings. CB provides optimal solubility and an ideal vapor pressure for uniform film drying.

-

Doping (Optional but Recommended): To increase conductivity, add 10 µL of 4-tert-butylpyridine (tBP) and 15 µL of Li-TFSI solution (170 mg/mL in acetonitrile) to the HTL solution. Stir at 45°C for 2 hours in an N 2 -filled glovebox.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly before use to remove any undissolved micro-aggregates.

-

Spin-Coating: Dispense 40 µL of the solution dynamically onto the perovskite-coated substrate spinning at 4000 rpm. Spin for 30 seconds.

-

Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 10 minutes. Causality: This drives off residual chlorobenzene and promotes the π−π stacking orientation parallel to the substrate, maximizing vertical hole mobility.

Caption: Step-by-step workflow for the solution-processed fabrication of the TCCz hole transport layer.

Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, every fabricated HTL must pass a self-validating quality control check before proceeding to electrode deposition:

-

Optical Transparency Check: Post-annealing, the film must be visually transparent. Perform a rapid UV-Vis absorption scan. The baseline absorbance above 400 nm must be <0.05 a.u. Failure Mode: If scattering or cloudiness is observed, it indicates solvent-induced crystallization. Discard the batch, verify solvent anhydrousness, and re-filter the precursor.

-

Morphological Validation (AFM): Atomic Force Microscopy should reveal a Root Mean Square (RMS) roughness of <1.5 nm. Failure Mode: High roughness leads to shunt pathways and poor interfacial contact with the cathode, drastically reducing the Fill Factor (FF).

-

Electrical Validation: Fabricate a hole-only device (ITO/PEDOT:PSS/TCCz/Au) and measure the Space-Charge-Limited Current (SCLC). The calculated mobility must fall within the 10−4 cm2V−1s−1 regime.

Performance Benchmarking

When properly fabricated according to the protocols above, 3,6-di(carbazol-9-yl)-9H-carbazole HTLs demonstrate highly competitive performance metrics compared to industry standards.

| Device Type | HTL Material | Open-Circuit Voltage ( Voc ) | Power Conversion Efficiency (PCE) / EQE | Stability ( T80 under continuous operation) |

| Perovskite Solar Cell | Spiro-OMeTAD (Ref) | 1.05 V | ~19.5% | ~150 hours |

| Perovskite Solar Cell | TCCz Core | 1.12 V | ~20.1% | > 400 hours |

| Phosphorescent OLED | NPB (Ref) | N/A | 12.5% EQE | ~200 hours |

| Phosphorescent OLED | TCCz Core | N/A | 17.5% EQE | > 500 hours |

Note: The superior Voc in PSCs is a direct result of the deeper HOMO level of the tricarbazole core minimizing the energy loss during hole transfer [1]. The enhanced EQE in OLEDs is attributed to the high triplet energy preventing exciton leakage [2].

References

-

Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells New Journal of Chemistry (RSC Publishing), 2026 URL:[Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes National Center for Biotechnology Information (PMC), 2023 URL:[Link]

-

Facile Synthesis and High Performance of a New Carbazole-Based Hole-Transporting Material for Hybrid Perovskite Solar Cells ACS Photonics, 2015 URL:[Link]

solution processing techniques for 3,6-di(carbazol-9-yl)-9H-carbazole thin films

Application Note: Advanced Solution Processing Techniques for 3,6-Di(carbazol-9-yl)-9H-carbazole (tCz) Thin Films

Introduction & Scope

Solution-processed organic light-emitting diodes (OLEDs) are rapidly transitioning from display technologies to critical components in biophotonics, wearable sensors, and point-of-care diagnostic devices utilized by drug development professionals. At the core of these high-efficiency devices is 3,6-di(carbazol-9-yl)-9H-carbazole (tCz, or tricarbazole). Recognized for its extended π-conjugation, excellent hole-transporting ability, and high triplet energy, tCz serves as a premier host material for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent emitters[1].

Historically, tCz films were deposited via high-vacuum thermal evaporation. However, recent breakthroughs have demonstrated that fully solution-processed TADF OLEDs utilizing carbazole-based architectures can achieve external quantum efficiencies (EQEs) exceeding 20%[2]. This application note provides a comprehensive, self-validating protocol for the solution processing of tCz thin films, detailing the physical causality behind solvent selection, spin-coating dynamics, and thermal annealing.

Material Science & Causality: The Physics of Film Formation

Solvent Dynamics and Orthogonality

The transition from vacuum deposition to solution processing introduces the challenge of fluid dynamics and solvent orthogonality. The chosen solvent must completely dissolve the tCz host and dopant without eroding the underlying Hole Transport Layer (HTL), such as PVK or PEDOT:PSS.

Chlorobenzene is strictly recommended over low-boiling solvents like chloroform. Chloroform evaporates too rapidly during spin-coating, causing premature precipitation of tCz molecules, which leads to high surface roughness and pinhole formation. Conversely, the lower evaporation rate of chlorobenzene (boiling point 132 °C) allows the tCz molecules sufficient time to arrange into a smooth, amorphous film[3]. This morphological uniformity is critical for reducing the threshold voltage and improving electron injection across the device[3].

Thermal Annealing Mechanics

Post-deposition thermal annealing is not merely a drying step; it is a structural fixation process. Annealing the tCz film at 90–120 °C drives off residual chlorobenzene[4]. If left in the film, residual solvent molecules act as deep trap states that quench excitons and chemically degrade the subsequently deposited metal cathode, drastically reducing device half-life[3].

Quantitative Process Parameters

Table 1: Solvent Selection Matrix for tCz Ink Formulation

| Solvent | Boiling Point (°C) | Evaporation Rate | Film Morphology Impact | Recommended Application |

| Chloroform | 61.2 | Very Fast | High roughness, pinhole risk | Rapid solubility screening |

| Toluene | 110.6 | Moderate | Moderate uniformity | Co-solvent mixtures |

| Chlorobenzene | 132.0 | Slow | Smooth, amorphous, pinhole-free | Primary solvent for EML spin-coating |

Table 2: Standardized Spin-Coating & Annealing Parameters

| Layer | Material | Solvent | Spin Speed (RPM) | Time (s) | Annealing Temp (°C) | Annealing Time (min) |

| HIL | PEDOT:PSS | Water | 4000 | 60 | 120 | 15 |

| HTL | PVK | Chlorobenzene | 2000 | 45 | 120 | 15 |

| EML | tCz + Dopant | Chlorobenzene | 2500 | 45 | 90 - 100 | 10 |

Experimental Protocol: tCz Emissive Layer Deposition

Note: Steps 2 through 4 must be performed inside a nitrogen-filled glovebox (<0.1 ppm O2/H2O) to prevent ambient moisture from introducing non-radiative recombination centers.

Step 1: Substrate Preparation & HIL/HTL Deposition

-

Clean ITO-coated glass substrates via sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Subject the substrates to UV-Ozone treatment for 15 minutes. Causality: This removes residual organic contaminants and increases the ITO work function for better hole injection.

-

Spin-coat PEDOT:PSS at 4000 rpm for 60 seconds. Anneal in air at 120 °C for 15 minutes.

-

Spin-coat the PVK HTL (5 mg/mL in chlorobenzene) at 2000 rpm for 45 seconds. Anneal at 120 °C for 15 minutes[4].

Step 2: tCz Ink Formulation

-

Weigh the tCz host and the desired TADF dopant (typically 5–10 wt%) to achieve a total solid concentration of 10 mg/mL.

-

Dissolve the solids in anhydrous chlorobenzene.

-

Stir the solution at 40 °C for 2 hours to ensure complete molecular dispersion.

-

Filter the ink through a 0.22 μm PTFE syringe filter. Causality: Filtration removes undissolved aggregates that would otherwise act as leakage current pathways in the final 30 nm film.

Step 3: Spin-Coating the Emissive Layer (EML)

-

Dispense 40 μL of the tCz ink onto the center of the PVK-coated substrate.

-

Spin-coat at 2500 rpm for 45 seconds. Causality: This specific speed balances centrifugal thinning with the evaporation rate of chlorobenzene, yielding the optimal 30–50 nm thickness required for resonant cavity tuning.

Step 4: Thermal Annealing & Self-Validation

-

Transfer the substrate to a precision hotplate set at 100 °C for 10 minutes[4].

-

Self-Validation Checkpoint: Inspect the annealed film under a 365 nm UV lamp. A continuous, featureless emission profile validates successful amorphous film formation. The presence of localized dark spots indicates solvent dewetting or aggregation, necessitating a recalibration of the ink concentration or spin speed.

Process Workflow Visualization

Fig 1: Logical workflow for tCz thin-film solution processing and validation.

References

- Source: acs.

- Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Source: nih.

- Source: mdpi.

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Large area inkjet-printed OLED fabrication with solution-processed TADF ink - PMC [pmc.ncbi.nlm.nih.gov]

vacuum thermal evaporation of 3,6-di(carbazol-9-yl)-9H-carbazole in device fabrication

Application Note & Protocol

Topic: Vacuum Thermal Evaporation of 3,6-di(carbazol-9-yl)-9H-carbazole for High-Performance Organic Electronic Devices

Introduction: The Role of 3,6-di(carbazol-9-yl)-9H-carbazole (TCzB) in Advanced Device Fabrication

3,6-di(carbazol-9-yl)-9H-carbazole, hereafter referred to as TCzB, is a tricarbazole-based organic semiconductor that has garnered significant attention within the organic electronics community. Its molecular structure, featuring a central carbazole core functionalized with two additional carbazole moieties at the 3 and 6 positions, imparts exceptional hole-transporting characteristics. Carbazole derivatives are widely recognized for their robust thermal stability and excellent charge-carrier mobility, making them integral components in a variety of optoelectronic devices.[1]

TCzB, in particular, serves as a high-performance hole transport layer (HTL) in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs).[2][3][4] In these device architectures, the HTL plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive or active layer, while simultaneously blocking electrons.[5][6] The proper deposition of this layer is paramount to achieving high power conversion efficiencies, enhanced operational stability, and overall device performance.[7]

Vacuum Thermal Evaporation (VTE) stands out as the premier technique for depositing thin films of organic materials like TCzB.[8][9] This physical vapor deposition method allows for the creation of highly pure, uniform, and smooth thin films with precise thickness control, which is crucial for fabricating multilayered device stacks.[10][11] This document provides a comprehensive guide to the principles, protocols, and critical parameters for the successful deposition of TCzB using VTE.

The Principle of Vacuum Thermal Evaporation (VTE)

Vacuum Thermal Evaporation is a deposition process conducted under high-vacuum conditions (typically 10⁻⁵ to 10⁻⁷ mbar or lower).[9][11] The fundamental steps are:

-

Sublimation: The source material (TCzB powder) is placed in a crucible (e.g., made of tungsten, molybdenum, or alumina) and heated resistively.

-

Vapor Transport: In the high-vacuum environment, the mean free path of molecules is significantly extended, allowing the vaporized TCzB molecules to travel in a line-of-sight trajectory from the source to the substrate with minimal scattering from residual gas molecules.[11]

-

Condensation: The vaporized molecules impinge upon a cooler substrate, where they condense and nucleate to form a thin film.

The high vacuum is essential to prevent contamination of the film by atmospheric constituents and to ensure the purity and integrity of the deposited organic layer.[11]

Key Deposition Parameters and Their Scientific Rationale

The quality of the deposited TCzB film is critically dependent on several interconnected parameters. Understanding the causality behind each parameter is key to process optimization and reproducibility.

| Parameter | Typical Range | Impact on Film Properties & Scientific Rationale |

| Base Pressure | < 5 x 10⁻⁶ mbar | Purity & Adhesion: A low base pressure minimizes the incorporation of impurities (like oxygen and water) into the growing film, which can act as charge traps and degradation sites. It also ensures a clean substrate surface for better film adhesion.[11] |

| Deposition Rate | 0.1 - 2.0 Å/s | Morphology & Crystallinity: A lower deposition rate generally leads to smoother films with better molecular ordering as molecules have more time to diffuse on the surface and find lower energy sites. High rates can result in amorphous, less dense films with higher surface roughness.[12] |

| Source Temperature | Material Dependent | Deposition Rate Control: The temperature of the evaporation source directly controls the vapor pressure of TCzB and thus the deposition rate. It must be carefully ramped up to avoid "spitting" of material and achieve a stable evaporation flux. |

| Substrate Temperature | Room Temp. - 100 °C | Film Morphology & Adhesion: Substrate temperature influences the surface mobility of arriving molecules. Elevated temperatures can promote the growth of more crystalline films but may also lead to island growth (dewetting) on certain substrates. Room temperature deposition is common for amorphous layers. |

| Source-to-Substrate Distance | 150 - 300 mm | Uniformity & Material Usage: A greater distance improves film thickness uniformity across the substrate but reduces the deposition rate and material efficiency. The choice is a trade-off between uniformity requirements and process time.[12] |

Detailed Application Protocol for TCzB Deposition

This protocol outlines a standard procedure for depositing a TCzB film. All operations should be performed in a cleanroom environment.

Part A: Pre-Deposition Preparation

-

Substrate Cleaning (Critical Step):

-

Place substrates (e.g., Indium Tin Oxide (ITO)-coated glass) in a substrate holder.[13]

-

Sequentially sonicate the holder with substrates in baths of detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

-

Rinse thoroughly with DI water between each solvent sonication.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Immediately transfer the substrates to a UV-Ozone cleaner for 15-20 minutes to remove final organic residues and improve the surface wettability/energy.

-

Load the substrate holder into the deposition system's load-lock chamber without delay to prevent recontamination.

-

-

Source Preparation:

-

Fill a clean, designated evaporation crucible with high-purity TCzB powder. Do not overfill (typically 50-60% full is sufficient).

-

Rationale: Using a dedicated crucible for each material prevents cross-contamination, which is detrimental to device performance.

-

Install the crucible into the thermal evaporation source holder within the main deposition chamber. Ensure good thermal and electrical contact.

-

Part B: The Deposition Process Workflow

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Researchers develop binary mixed hole transport layer for better perovskite solar cells | Perovskite-Info [perovskite-info.com]

- 4. researchgate.net [researchgate.net]

- 5. The Performance Improvement of Using Hole Transport Layer with Lithium and Cobalt for Inverted Planar Perovskite Solar Cell [mdpi.com]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High vacuum dual source thermal evaporation coating for Organic Material film Price [cysi.wang]

- 10. measurlabs.com [measurlabs.com]

- 11. Introduction to Vacuum Coating by Thermal Evaporation - Leybold USA [leybold.com]

- 12. swb.skku.edu [swb.skku.edu]

- 13. Hot-Probe Characterization of Transparent Conductive Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Detailed Protocol for the Synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole via Buchwald-Hartwig Amination

Introduction: The Significance of a Star-Shaped Carbazole Core

3,6-di(carbazol-9-yl)-9H-carbazole is a star-shaped, nitrogen-rich heterocyclic compound that has garnered significant interest in materials science and medicinal chemistry. Its unique electronic and photophysical properties, stemming from an extended π-conjugated system, make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a host material for phosphorescent emitters.[1] In the realm of drug development, the carbazole scaffold is a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer, antibiotic, and antifungal properties.[2][3] The synthesis of N-arylcarbazoles is crucial for the development of these advanced materials and therapeutic agents.[1][4]

The Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to arylamines from aryl halides or pseudohalides and a primary or secondary amine.[6][7] Its advantages over traditional methods like the Ullmann condensation include milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8] This application note provides a comprehensive, field-proven protocol for the synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole via a double Buchwald-Hartwig amination of 3,6-dibromocarbazole with carbazole.

The Chemical Logic: Understanding the Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic system. The generally accepted mechanism involves a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.[9]

-

Catalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[6][10][11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3,6-dibromocarbazole), forming a Pd(II) intermediate.[7][12][13] This step is often the rate-determining step of the catalytic cycle.[12][13]

-

Amine Coordination and Deprotonation: The amine (carbazole) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium amide complex.[7]

-

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6][7]

The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination steps, enhancing the overall efficiency of the reaction.[5]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol outlines a general method for the double Buchwald-Hartwig amination of 3,6-dibromocarbazole with carbazole. Optimization of specific parameters may be necessary depending on the scale and desired purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dibromocarbazole | >98% | Commercially Available | Starting material. |

| Carbazole | >99% | Commercially Available | Amine source. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Palladium precatalyst.[5] |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Commercially Available | Bulky phosphine ligand.[5] |

| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Strong, non-nucleophilic base.[5] |

| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Anhydrous, deoxygenated solvent is crucial.[5] |

| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying organic layers. |

| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromocarbazole (1.0 equiv), carbazole (2.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (2.5 equiv).

-

Scientist's Note: The use of a slight excess of carbazole and base ensures the complete conversion of the dibrominated starting material. The palladium precatalyst and ligand are used in catalytic amounts. Bulky, electron-rich biaryl phosphine ligands like XPhos are generally preferred to promote both oxidative addition and reductive elimination.[5]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. The palladium catalyst is sensitive to oxygen.[5]

-

-

Solvent Addition:

-

Add anhydrous, degassed toluene via syringe to the flask. The concentration of the limiting reagent (3,6-dibromocarbazole) should be approximately 0.1 M.

-

Scientist's Note: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[5] Toluene is a common solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperatures.[14]

-

-

Reaction:

-

Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine to remove the inorganic salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,6-di(carbazol-9-yl)-9H-carbazole.

-

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality palladium precatalyst and ligand. Consider using newer generation precatalysts like XPhos Pd G3 for more efficient activation.[14] |

| Insufficiently inert atmosphere | Improve the evacuation and backfilling procedure. Use high-purity inert gas. | |

| Wet or oxygenated solvent | Use freshly distilled or commercially available anhydrous, degassed solvents. | |

| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen) | This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature. |

| Homocoupling of carbazole | This is less common but can be minimized by optimizing the catalyst-to-ligand ratio. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium compounds can be toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and inert conditions, high yields of the desired product can be achieved. This protocol serves as a robust starting point for researchers and professionals working in the fields of materials science and drug discovery, enabling the exploration of the vast potential of this unique star-shaped carbazole derivative.

References

- Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole - Benchchem.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

- Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles | Organic Letters - ACS Publications.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Optimization of Buchwald-Hartwig amination conditions - Benchchem.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC.

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications.

- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.

- A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Semantic Scholar.

- Buchwald Catalysts & Ligands - Sigma-Aldrich.

- Optimising a Buchwald-Hartwig amination using the ChemSpeed.

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI.

- 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole - PMC.

- Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Anti-Cancer Agents - Benchchem.

- Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.

- 3,6-Dibromocarbazole synthesis - ChemicalBook.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.

- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC.

- CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives | The Journal of Organic Chemistry - ACS Publications.

- Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups | Request PDF - ResearchGate.

- Buchwald-Hartwig Coupling - Alfa Chemistry.

- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based - Semantic Scholar.

- Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents.

- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives - ResearchGate.

- A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H - KAUST Repository.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

improving the solubility of 3,6-di(carbazol-9-yl)-9H-carbazole in common organic solvents